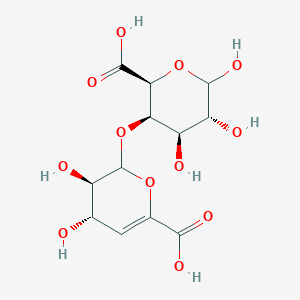
4-(4-deoxy-D-gluc-4-enosyluronic acid)-D-galacturonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-deoxy-D-gluc-4-enosyluronic acid)-D-galacturonic acid is a member of galacturonic acids.
Aplicaciones Científicas De Investigación
Electroorganic Synthesis Applications
A study by Harenbrock, Matzeit, & Schäfer (2006) explored the electroorganic synthesis of carbohydrate carboxylic acids, including those derived from D-galactose, which are structurally related to 4-(4-deoxy-D-gluc-4-enosyluronic acid)-D-galacturonic acid. They reported the efficient production of C-glycosides as heterocoupling products, highlighting the potential of these compounds in organic synthesis and materials science due to their ability to form liquid crystals and exhibit micelle concentration properties (Harenbrock, Matzeit, & Schäfer, 2006).
Polysaccharide Biosynthesis
Yin et al. (2016) investigated UDP-d-glucuronic acid 4-epimerase in the biosynthesis of UDP-galacturonic acid in Ornithogalum caudatum. Their findings contribute to understanding the molecular biology of polysaccharide biosynthesis, specifically how UDP-galacturonic acid, a component structurally similar to 4-(4-deoxy-D-gluc-4-enosyluronic acid)-D-galacturonic acid, is incorporated into plant polysaccharides (Yin et al., 2016).
Biotechnological Conversion of Pectin Components
Taberman et al. (2014) focused on the enzyme keto-deoxy-D-galactarate (KDG) dehydratase, which plays a role in the biotechnological conversion of D-galacturonic acid, the main component of pectin and structurally related to 4-(4-deoxy-D-gluc-4-enosyluronic acid)-D-galacturonic acid. This research is significant for its implications in producing renewable fuels and chemicals from plant-based materials (Taberman et al., 2014).
Structural Analysis of Plant Polysaccharides
Doco, O’Neill, & Pellerin (2001) developed a method for identifying the glycosyl-residue compositions of plant polysaccharides, which is relevant for understanding the role of compounds like 4-(4-deoxy-D-gluc-4-enosyluronic acid)-D-galacturonic acid in plant cell walls and polysaccharides found in plant-derived foods and beverages (Doco, O’Neill, & Pellerin, 2001).
Enzymatic and Structural Studies
Kerins et al. (2018) reported on the enzymatic and structural properties of glucuronic and galacturonic acids and their derivatives. Their research adds to the understanding of how these compounds, which are structurally related to 4-(4-deoxy-D-gluc-4-enosyluronic acid)-D-galacturonic acid, behave in various solvents and environments, influencing their applications in biochemistry and pharmacology (Kerins et al., 2018).
Propiedades
Nombre del producto |
4-(4-deoxy-D-gluc-4-enosyluronic acid)-D-galacturonic acid |
|---|---|
Fórmula molecular |
C12H16O12 |
Peso molecular |
352.25 g/mol |
Nombre IUPAC |
(3R,4S)-2-[(2S,3R,4R,5R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C12H16O12/c13-2-1-3(9(17)18)22-12(4(2)14)24-7-5(15)6(16)11(21)23-8(7)10(19)20/h1-2,4-8,11-16,21H,(H,17,18)(H,19,20)/t2-,4+,5+,6+,7+,8-,11?,12?/m0/s1 |
Clave InChI |
LLVVMXFNKAHVEZ-NYRKXTQQSA-N |
SMILES isomérico |
C1=C(OC([C@@H]([C@H]1O)O)O[C@@H]2[C@@H]([C@H](C(O[C@@H]2C(=O)O)O)O)O)C(=O)O |
SMILES |
C1=C(OC(C(C1O)O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O |
SMILES canónico |
C1=C(OC(C(C1O)O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




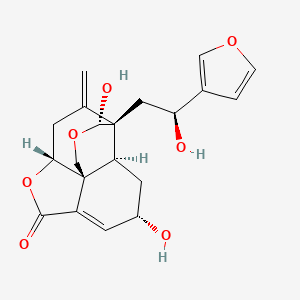
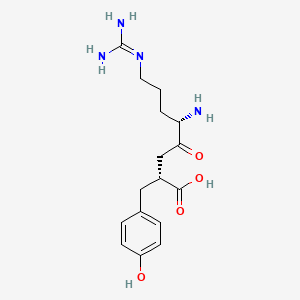

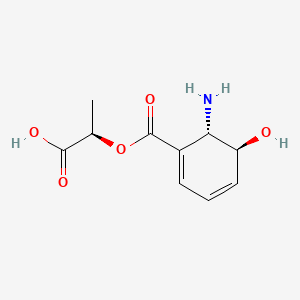
![[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-methylbenzoate](/img/structure/B1234630.png)
![(2R,3S,4R,5R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1234631.png)
![2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3S,4S)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one](/img/structure/B1234634.png)
![[6-[6-[[(14Z)-7-acetoxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyl-tetrahydropyran-3-yl]oxy-4-hydroxy-2,4-dimethyl-tetrahydropyran-3-yl] 3-methylbutanoate](/img/structure/B1234637.png)
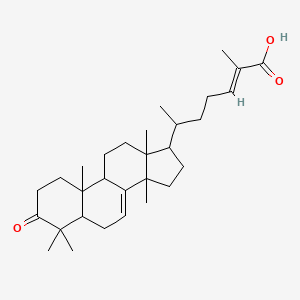

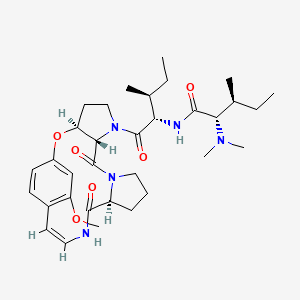

![(Z)-7-[(1R,2R,3S,5S)-3-fluoro-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1234647.png)